2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one
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Overview
Description
The compound 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one is a complex organic molecule that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound contains multiple functional groups, including a bromophenyl group, a sulfanyl group, and a quinazoline moiety, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the preparation of a bromophenyl intermediate through electrophilic aromatic substitution, where a bromine atom is introduced to a phenyl ring.
Sulfanyl Group Introduction: The bromophenyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Spiro Compound Formation: The final step involves the cyclization reaction to form the spiro compound, which includes the quinazoline moiety. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways depend on the specific application and target, but may include signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)oxirane
- 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethanone
- 2-(4-Bromophenyl)quinoxaline
Uniqueness
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one: is unique due to its spiro structure and the presence of multiple functional groups, which provide it with distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C31H27BrN2O2S |
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Molecular Weight |
571.5 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)spiro[6H-benzo[h]quinazoline-5,1//'-cyclopentane]-4-one |
InChI |
InChI=1S/C31H27BrN2O2S/c1-20-8-14-24(15-9-20)34-29(36)27-28(25-7-3-2-6-22(25)18-31(27)16-4-5-17-31)33-30(34)37-19-26(35)21-10-12-23(32)13-11-21/h2-3,6-15H,4-5,16-19H2,1H3 |
InChI Key |
QPWQUCNVTWVCAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2SCC(=O)C6=CC=C(C=C6)Br |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2SCC(=O)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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